
(2R)-2-(Oxan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxaprozin, and it is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. However,
科学的研究の応用
(2R)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various complex organic molecules. It has been used as a starting material for the synthesis of natural products such as (+)-cylindricine C and (-)-malyngamide C.
作用機序
The mechanism of action of (2R)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using (2R)-2-(Oxan-2-yl)propanoic acid in lab experiments is its high purity and stability. This compound is readily available and can be synthesized with a high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow proper safety protocols.
将来の方向性
There are various future directions for the scientific research on (2R)-2-(Oxan-2-yl)propanoic acid. One of the most promising directions is the development of new synthetic methods for the synthesis of this compound and its analogs. This will enable the synthesis of new molecules with improved properties and potential applications. Another direction is the investigation of the mechanism of action of this compound and its analogs. This will provide a better understanding of the biochemical and physiological effects of these compounds and may lead to the development of new drugs for the treatment of inflammatory conditions. Finally, the investigation of the potential applications of this compound in other fields such as materials science and nanotechnology may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of science beyond its use as a drug. Its high purity and stability make it an attractive compound for use in lab experiments, and its potential applications in organic chemistry, materials science, and nanotechnology make it a compound of interest for future research. The investigation of the mechanism of action of this compound and its analogs may lead to the development of new drugs for the treatment of inflammatory conditions.
合成法
The synthesis of (2R)-2-(Oxan-2-yl)propanoic acid can be achieved through various methods. One of the most common methods is the reaction of 2-bromopropionic acid with 2-oxacyclopentanone in the presence of a base such as potassium carbonate. This reaction yields this compound with a high yield and purity.
特性
IUPAC Name |
(2R)-2-(oxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYKGRBYJOPZ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

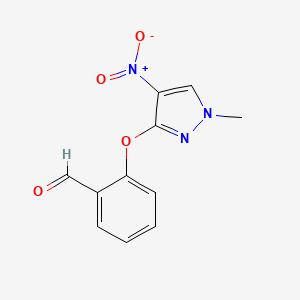
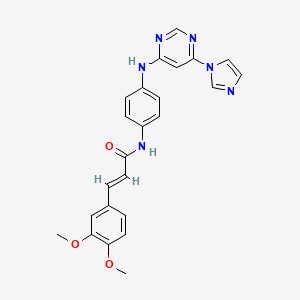
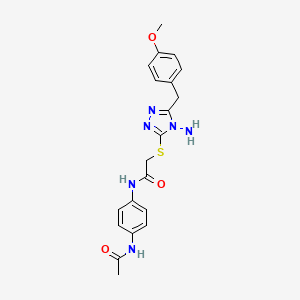

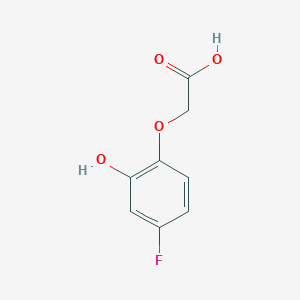
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
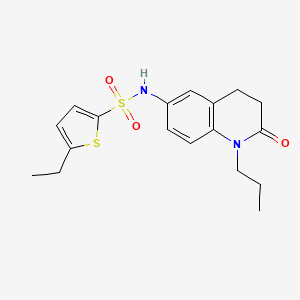
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)
